molecular formula C8H10F2N2O B12841472 (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine

(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine

Katalognummer: B12841472
Molekulargewicht: 188.17 g/mol
InChI-Schlüssel: HAXNPSBLUUVYAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H10F2N2O and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base to form the intermediate 6-(2,2-difluoroethoxy)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases mediated by specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with glucagon-like peptide-1 (GLP-1) receptors, affecting glucose metabolism and insulin secretion .

Vergleich Mit ähnlichen Verbindungen

(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine can be compared with other similar compounds, such as:

    (6-(2,2-Difluoroethoxy)pyridin-2-yl)ethanamine: This compound has a similar structure but with an ethanamine group instead of a methanamine group.

    (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanol: This compound has a methanol group instead of a methanamine group.

    (6-(2,2-Difluoroethoxy)pyridin-2-yl)acetic acid: This compound has an acetic acid group instead of a methanamine group.

These comparisons highlight the unique properties of this compound, which make it valuable for specific research applications.

Eigenschaften

Molekularformel

C8H10F2N2O

Molekulargewicht

188.17 g/mol

IUPAC-Name

[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H10F2N2O/c9-7(10)5-13-8-3-1-2-6(4-11)12-8/h1-3,7H,4-5,11H2

InChI-Schlüssel

HAXNPSBLUUVYAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)OCC(F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.